Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

Description

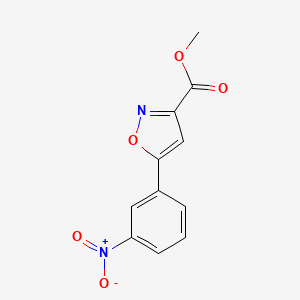

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(3-nitrophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c1-17-11(14)9-6-10(18-12-9)7-3-2-4-8(5-7)13(15)16/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVZTWUWELAMQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101243775 | |

| Record name | Methyl 5-(3-nitrophenyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517870-18-7 | |

| Record name | Methyl 5-(3-nitrophenyl)-3-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517870-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(3-nitrophenyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

Foreword: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone of modern medicinal chemistry. As a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, it serves as a versatile pharmacophore found in numerous FDA-approved drugs, including the antibiotic sulfamethoxazole and the anti-inflammatory agent isoxicam. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an invaluable building block in the design of novel therapeutic agents.[1][2]

This guide provides an in-depth, field-proven methodology for the synthesis of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate, a key intermediate for constructing more complex, biologically active molecules. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters for ensuring a successful and reproducible synthesis.

Part 1: The Core Synthetic Strategy - Harnessing 1,3-Dipolar Cycloaddition

The most robust and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[1][3][4] This concerted, pericyclic reaction is highly efficient and offers excellent control over regioselectivity.

Our synthesis is a two-stage process that culminates in a one-pot cycloaddition:

-

Preparation of the Nitrile Oxide Precursor: Synthesis of 3-Nitrobenzaldehyde Oxime from 3-Nitrobenzaldehyde.

-

One-Pot Cycloaddition: In situ generation of 3-nitrophenylnitrile oxide from the corresponding oxime, followed by immediate trapping with methyl propiolate to yield the target isoxazole.

The in situ generation of the nitrile oxide is critical. Nitrile oxides are highly reactive and unstable intermediates that readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) if not immediately consumed by a dipolarophile.[2] Our protocol mitigates this side reaction by ensuring the alkyne is present in the reaction mixture as the nitrile oxide is formed.

Caption: Overall synthetic workflow for the target molecule.

Part 2: Detailed Experimental Protocols & Mechanistic Insights

Synthesis of the Nitrile Oxide Precursor: 3-Nitrobenzaldehyde Oxime

The initial step is a classic condensation reaction to form the aldoxime, which will serve as the stable precursor to our reactive nitrile oxide.

Reaction: 3-Nitrobenzaldehyde + Hydroxylamine Hydrochloride → 3-Nitrobenzaldehyde Oxime

Causality: The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon of the aldehyde. A base is required to neutralize the hydrochloric acid byproduct, which both frees the hydroxylamine from its salt form and drives the reaction equilibrium toward the product by consuming acid.[5]

Step-by-Step Protocol:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.1 g (0.1 mol) of 3-nitrobenzaldehyde in 100 mL of ethanol.

-

Reagent Addition: In a separate beaker, prepare a solution of 8.3 g (0.12 mol, 1.2 eq) of hydroxylamine hydrochloride and 5.3 g (0.05 mol, 0.5 eq) of anhydrous sodium carbonate in 50 mL of water.

-

Reaction: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution portion-wise over 10 minutes. Stir the resulting mixture at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting aldehyde spot has been completely consumed (typically 2-3 hours).

-

Work-up & Isolation:

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into 300 mL of ice-cold deionized water with stirring.

-

A precipitate will form. Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).

-

-

Purification: Dry the crude solid in a vacuum oven at 40°C. The product is often sufficiently pure for the next step. If necessary, recrystallize from an ethanol/water mixture to obtain pure 3-nitrobenzaldehyde oxime as a crystalline solid.

The Main Event: One-Pot Synthesis of this compound

This procedure combines the in situ generation of the nitrile oxide and its subsequent cycloaddition into a single, efficient operation. The nitrile oxide is generated via oxidation of the oxime, commonly using an N-halosuccinimide or a simple bleach solution.

Caption: Mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis.

Step-by-Step Protocol:

-

Preparation: In a 500 mL three-neck flask fitted with a dropping funnel, thermometer, and magnetic stirrer, dissolve 16.6 g (0.1 mol) of 3-nitrobenzaldehyde oxime and 10.1 g (0.12 mol, 1.2 eq) of methyl propiolate in 150 mL of dichloromethane (DCM).

-

Reaction Conditions: Cool the flask in an ice-water bath to 0-5°C.

-

Reagent Addition: Slowly add 150 mL of a chilled aqueous sodium hypochlorite solution (household bleach, ~5-6%) via the dropping funnel over 60-90 minutes. Crucial: Maintain the internal temperature below 10°C throughout the addition to control the exothermic reaction and prevent side product formation.

-

Reaction: After the addition is complete, remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 12-16 hours.

-

Monitoring: Follow the reaction's progress by TLC (3:1 Hexane:Ethyl Acetate), monitoring for the disappearance of the oxime starting material.

-

Work-up:

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine all organic layers and wash sequentially with 100 mL of 10% sodium thiosulfate solution (to quench any remaining oxidant), 100 mL of water, and finally 100 mL of brine.[3]

-

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (starting from 9:1) to afford this compound as a solid.

Part 3: Quantitative Data & Characterization

Reaction Data Summary

| Parameter | Value | Rationale |

| Reactant 1 | 3-Nitrobenzaldehyde Oxime | The nitrile oxide precursor. |

| Molar Mass | 166.14 g/mol | - |

| Amount | 16.6 g (0.1 mol, 1.0 eq) | Limiting reagent. |

| Reactant 2 | Methyl Propiolate[6] | The dipolarophile. |

| Molar Mass | 84.07 g/mol | - |

| Amount | 10.1 g (0.12 mol, 1.2 eq) | A slight excess is used to ensure complete trapping of the in situ generated nitrile oxide. |

| Oxidant | Sodium Hypochlorite (aq) | A cost-effective and readily available reagent for generating the nitrile oxide.[7] |

| Solvent | Dichloromethane (DCM) | A common solvent for this reaction that dissolves the organic components well. |

| Temperature | 0°C to Room Temp. | Initial cooling controls the exotherm during nitrile oxide formation. |

| Reaction Time | 12-16 hours | Typical duration for the reaction to proceed to completion at room temperature. |

| Expected Yield | 65-80% | Based on analogous transformations reported in the literature. |

Characterization of the Final Product

Confirmation of the structure and purity of the synthesized this compound is achieved using standard analytical techniques.

-

Appearance: Expected to be a solid (e.g., white, off-white, or pale yellow).[8]

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Protons: Expect complex multiplets between δ 7.6-8.8 ppm characteristic of the 1,3-disubstituted nitrophenyl ring.

-

Isoxazole Proton: A sharp singlet for the C4-H of the isoxazole ring, typically around δ 7.0-7.5 ppm.

-

Methyl Ester Protons: A sharp singlet for the -OCH₃ group, typically around δ 4.0 ppm.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Expect signals for the ester carbonyl (~160 ppm), isoxazole carbons (~105-170 ppm), and aromatic carbons (~120-150 ppm), including the carbon bearing the nitro group.

-

-

FT-IR (KBr, cm⁻¹):

-

Characteristic peaks for C=O stretch (ester) ~1730 cm⁻¹, C=N stretch (isoxazole) ~1600 cm⁻¹, and strong asymmetric/symmetric stretches for the NO₂ group (~1530 and ~1350 cm⁻¹).

-

-

Mass Spectrometry (ESI+):

-

Expected m/z for [M+H]⁺ = 249.04.

-

Part 4: Conclusion for the Practicing Scientist

The 1,3-dipolar cycloaddition pathway detailed herein represents an efficient, reliable, and scalable method for the synthesis of this compound. The key to success lies in the careful control of the reaction temperature during the in situ generation of the unstable nitrile oxide intermediate. By adhering to the protocols and understanding the chemical principles outlined in this guide, researchers can confidently produce this valuable molecular building block for application in agrochemical, pharmaceutical, and materials science research.

References

-

N/A. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Retrieved from [Link]

-

Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. Retrieved from [Link]

-

N/A. (n.d.). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. National Institutes of Health. Retrieved from [Link]

-

Yan, W., Wang, Y., & Sun, J. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. Retrieved from [Link]

-

Gámez-Montaño, R., et al. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Retrieved from [Link]

-

Yan, W., Wang, Y., & Sun, J. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed. Retrieved from [Link]

-

N/A. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

-

N/A. (n.d.). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. Retrieved from [Link]

-

Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. Retrieved from [Link]

-

N/A. (n.d.). 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. ResearchGate. Retrieved from [Link]

-

N/A. (n.d.). This compound [P75786]. ChemUniverse. Retrieved from [Link]

Sources

- 1. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl propiolate synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound [cymitquimica.com]

- 9. chemuniverse.com [chemuniverse.com]

- 10. This compound [cymitquimica.com]

An In-Depth Technical Guide to the Chemical Properties of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate is a distinct heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The molecule's architecture, featuring an isoxazole core substituted with a 3-nitrophenyl group and a methyl carboxylate moiety, presents a unique electronic and steric profile. This guide offers a comprehensive overview of its chemical properties, synthesis, and potential applications, providing a critical resource for professionals engaged in the development of novel therapeutics. The isoxazole scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] The strategic placement of the nitro group and the ester functionality on this core structure significantly influences its reactivity, solubility, and potential for biological activity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are foundational for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 517870-18-7 | [3] |

| Molecular Formula | C₁₁H₈N₂O₅ | [3] |

| Molecular Weight | 248.19 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [3] |

Further experimental data on properties such as melting point and solubility are not consistently reported in publicly available literature and would require experimental determination.

Synthesis and Mechanistic Insights

The primary and most logical synthetic route to this compound is through a 1,3-dipolar cycloaddition reaction. This powerful and versatile method is a cornerstone of heterocyclic chemistry for constructing five-membered rings.[2]

Core Synthesis: 1,3-Dipolar Cycloaddition

The synthesis involves the reaction of a 3-nitrobenzonitrile oxide with a dipolarophile, in this case, methyl propiolate. The nitrile oxide is typically generated in situ from the corresponding 3-nitrobenzaldehyde oxime by oxidation.

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Preparation of 3-Nitrobenzaldehyde Oxime: To a solution of 3-nitrobenzaldehyde (1.0 eq) in aqueous ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde. The product can be isolated by filtration or extraction.

-

In Situ Generation of 3-Nitrobenzonitrile Oxide and Cycloaddition: Dissolve the 3-nitrobenzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate. Add methyl propiolate (1.2 eq) to the solution. While stirring vigorously at room temperature, slowly add a solution of an oxidizing agent, such as aqueous sodium hypochlorite (bleach), over a period of 30-60 minutes.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure this compound.

Causality Behind Experimental Choices: The in situ generation of the nitrile oxide is crucial as these dipoles can be unstable and prone to dimerization. The slow addition of the oxidizing agent helps to control the reaction rate and minimize side reactions. The choice of solvent is important to ensure the solubility of all reactants.

Spectroscopic Characterization

As specific experimental spectra for this compound are not publicly available, the following are predicted characteristic signals based on the analysis of similar structures.[5][6]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (3-Nitrophenyl group): Expect a complex multiplet pattern in the aromatic region (δ 7.5-8.5 ppm). The proton ortho to the nitro group will likely be the most downfield.

-

Isoxazole Proton: A singlet for the proton at the 4-position of the isoxazole ring, typically appearing around δ 6.5-7.5 ppm.

-

Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl group, expected around δ 3.8-4.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: The ester carbonyl carbon will be significantly downfield, likely in the range of δ 160-165 ppm.

-

Aromatic and Isoxazole Carbons: A series of signals in the δ 110-160 ppm region corresponding to the carbons of the phenyl and isoxazole rings. The carbon bearing the nitro group will be deshielded.

-

Methyl Carbon: The methyl ester carbon will appear as an upfield signal around δ 50-55 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

NO₂ Stretch (Nitro group): Two characteristic strong bands, one asymmetric (around 1520-1560 cm⁻¹) and one symmetric (around 1340-1360 cm⁻¹).

-

C=N Stretch (Isoxazole): A band in the region of 1600-1650 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (248.19). High-resolution mass spectrometry would confirm the elemental composition.

-

Fragmentation Pattern: Expect fragmentation patterns involving the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and potentially the nitro group (-NO₂).

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups.

Logical Relationship Diagram:

Caption: Interplay of functional groups and their influence on reactivity.

-

Stability: The isoxazole ring is generally considered aromatic and stable under neutral conditions. However, the presence of the electron-withdrawing nitro and carboxylate groups can influence its stability, particularly at extreme pH values.

-

Reactivity:

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This transformation is often a key step in creating derivatives for biological testing.

-

Nitro Group Reduction: The nitro group is susceptible to reduction to an amine using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This provides a synthetic handle to introduce a diverse range of functionalities.

-

Isoxazole Ring Opening: The N-O bond in the isoxazole ring is its weakest point and can be cleaved under reductive conditions (e.g., catalytic hydrogenation), leading to the formation of β-enamino ketones or related structures. This property can be exploited in synthetic strategies where the isoxazole acts as a masked form of a 1,3-dicarbonyl compound.

-

Potential Applications in Drug Discovery

While specific biological data for this compound is limited in the public domain, the structural motifs present suggest several avenues for its application in drug discovery. The broader class of nitrophenyl-substituted isoxazoles has been investigated for various therapeutic activities.

-

Antimicrobial Agents: The nitroaromatic scaffold is a known pharmacophore in several antimicrobial drugs. It is plausible that this compound could serve as a precursor for novel antibacterial or antifungal agents.[7]

-

Anticancer Agents: Many small molecules containing nitro groups and heterocyclic rings have been explored as potential anticancer agents, often acting through mechanisms involving bioreduction or inhibition of key signaling pathways.

-

Enzyme Inhibition: The rigid isoxazole core provides a good scaffold for positioning substituents to interact with the active sites of enzymes. For instance, related 5-phenylisoxazole-3-carboxylic acid derivatives have been investigated as inhibitors of xanthine oxidase.[7]

Hypothetical Signaling Pathway Interaction:

Caption: Potential mechanism of action in a cellular context.

Conclusion

This compound is a synthetically accessible compound with a rich chemical profile. Its stability and predictable reactivity, centered around the ester, nitro group, and the isoxazole ring itself, make it a valuable building block for medicinal chemistry. While further biological evaluation is required to fully elucidate its therapeutic potential, the structural alerts within the molecule suggest that it and its derivatives are promising candidates for the development of novel therapeutic agents. This guide provides the foundational chemical knowledge necessary for researchers to confidently incorporate this compound into their discovery and development workflows.

References

-

Wikipedia. 1,3-Dipolar cycloaddition. Available at: [Link]

- Padwa, A., & Weingarten, M. D. (1996). The Chemistry of Carbonyl Ylides. Chemical Reviews, 96(1), 223-270.

- Thakur, S., Das, A., & Das, T. (2021). 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. New Journal of Chemistry, 45(26), 11420-11456.

-

Acmec Biochemical. This compound, 97%. Available at: [Link]

-

Acmec Biochemical. (1S,2R)-2-Methylcyclohexanamine hydrochloride 95%. Available at: [Link]

- Di Paola, R., et al. (2006). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Journal of Medicinal Chemistry, 49(14), 4330-4333.

- Delgado, F., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.

- Chalyk, B. A., et al. (2015). A straightforward regioselective synthesis of 3,4,5-trisubstituted isoxazoles via nitrile oxide cycloaddition to enamines. Tetrahedron Letters, 56(34), 4884-4887.

-

Acmec Biochemical. Gatifloxacin, 98%. Available at: [Link]

- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 201-203.

- Chakraborty, B. (2025). Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4-(Trimethylsilyl)-C-Phenyl Nitrone and Potential An. Journal of Materials and Polymer Science, 5(3), 1-10.

- Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Russian Journal of Organic Chemistry, 44(6), 907-912.

- Wagner, E., Becan, L., & Nowakowska, E. (2004). Synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine. Bioorganic & Medicinal Chemistry, 12(1), 265-272.

- Mekelleche, S. M., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Journal of Materials and Polymer Science, 5(3), 1-10.

-

Acmec Biochemical. Aristolochic Acid D, Analysis control, HPLC≥98%. Available at: [Link]

-

Acmec Biochemical. S-(-)-3-Cyclohexenecarboxylic acid, 97%. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. chesci.com [chesci.com]

- 4. mdpi.com [mdpi.com]

- 5. 17413-38-6[Aristolochic Acid D Analysis control,HPLC≥98%]- Jizhi Biochemical [acmec.com.cn]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"physical and chemical properties of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Isoxazole derivatives are recognized for their diverse pharmacological activities, and the introduction of a nitrophenyl group suggests potential for unique biological interactions.[1][2][3][4][5] This document collates available data on its molecular structure, and physicochemical characteristics, and explores its predicted reactivity and stability based on the constituent functional groups. Detailed, generalized experimental protocols for the synthesis and characterization of similar isoxazole derivatives are presented to provide a practical framework for researchers. The guide aims to serve as a foundational resource for scientists engaged in the discovery and development of novel therapeutics.

Introduction and Molecular Overview

This compound belongs to the isoxazole class of five-membered heterocyclic compounds, which are notable scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][5] The presence of the isoxazole ring allows for various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition in biological systems.

The structure of this compound incorporates a methyl ester at the 3-position and a 3-nitrophenyl substituent at the 5-position of the isoxazole ring. The electron-withdrawing nature of the nitro group on the phenyl ring is anticipated to significantly influence the electronic properties and reactivity of the entire molecule.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl 5-(3-nitrophenyl)-1,2-oxazole-3-carboxylate | N/A |

| CAS Number | 517870-18-7 | [6][7][8] |

| Molecular Formula | C₁₁H₈N₂O₅ | [6] |

| Molecular Weight | 248.19 g/mol | [6] |

| Appearance | Solid | [6] |

| Purity | Typically ≥97% | [6] |

| Storage | Sealed in dry, 2-8°C | [9] |

Physicochemical Properties

Melting Point: As a solid aromatic compound with a molecular weight of 248.19 g/mol , a relatively high melting point is expected. For comparison, similar nitrophenyl-substituted heterocyclic compounds often exhibit melting points in the range of 150-250°C.

Solubility: The molecule possesses both polar (ester, nitro group) and non-polar (phenyl and isoxazole rings) regions. It is expected to have low solubility in water and higher solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

Spectral Data: Although specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred.

-

¹H NMR: The spectrum would likely show signals for the aromatic protons on the nitrophenyl ring, a singlet for the proton on the isoxazole ring, and a singlet for the methyl ester protons.

-

¹³C NMR: The spectrum would display distinct signals for the carbons of the isoxazole and phenyl rings, the ester carbonyl carbon, and the methyl carbon.

-

FT-IR: Characteristic peaks would be expected for the C=O stretch of the ester, the N-O stretch of the isoxazole ring, and the symmetric and asymmetric stretches of the nitro group.

-

Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by its three main functional components: the isoxazole ring, the methyl ester, and the aromatic nitro group.

Synthesis

The most common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. In the context of this target molecule, this would involve the reaction of a 3-nitrophenyl-substituted nitrile oxide with methyl propiolate.

Caption: General synthetic pathway for this compound.

Key Reactions

-

Reduction of the Nitro Group: The aromatic nitro group is susceptible to reduction to an amine group using various reagents, such as iron powder in acetic acid. This transformation would yield Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate, a potentially valuable intermediate for further functionalization in drug discovery.

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, using lithium hydroxide or sodium hydroxide in a mixture of THF and water. This would produce 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid.

-

Isoxazole Ring Opening: The N-O bond of the isoxazole ring is its most reactive site and can be cleaved under certain conditions, such as catalytic hydrogenation. This can lead to the formation of β-enamino-ketoesters.

Experimental Protocols (Generalized)

The following are generalized, step-by-step methodologies for key transformations relevant to this compound, based on established procedures for similar compounds.

Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of a 3,5-disubstituted isoxazole.

Materials:

-

3-Nitrobenzaldehyde oxime

-

N-Chlorosuccinimide (NCS) or similar chlorinating agent

-

Triethylamine (Et₃N) or another suitable base

-

Methyl propiolate

-

Anhydrous solvent (e.g., Dichloromethane, THF)

Procedure:

-

Dissolve 3-nitrobenzaldehyde oxime in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add the chlorinating agent (e.g., NCS) portion-wise to the solution at room temperature. Stir the mixture for the time required to form the hydroxamoyl chloride.

-

Cool the reaction mixture in an ice bath and add methyl propiolate.

-

Slowly add the base (e.g., triethylamine) dropwise to the cooled mixture. The base facilitates the in situ generation of the nitrile oxide and its subsequent cycloaddition with the alkyne.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Caption: Experimental workflow for the synthesis of the target molecule.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

Techniques:

-

Melting Point: Determine the melting point range using a calibrated apparatus.

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the chemical structure.

-

FT-IR Spectroscopy: Obtain the infrared spectrum to identify the characteristic functional groups.

-

Mass Spectrometry: Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Potential Applications in Drug Discovery

While specific biological activity for this compound has not been extensively reported, its structural motifs suggest several potential areas of interest for drug discovery. The isoxazole core is a well-established pharmacophore with a broad range of activities.[1][2][5] The nitrophenyl group can also contribute to biological activity, and its reduction to an amine provides a handle for further derivatization to explore structure-activity relationships (SAR). This compound could serve as a valuable starting point for the development of novel agents targeting a variety of diseases.

Conclusion

This compound is a heterocyclic compound with potential for applications in medicinal chemistry. This guide has summarized its known properties and provided a framework for its synthesis and characterization based on established chemical principles. Further experimental investigation is warranted to fully elucidate its physicochemical properties, reactivity, and biological activity, which will be crucial for realizing its potential in the development of new therapeutic agents.

References

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]

-

Supporting Information. (n.d.). [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

-

Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (2020). PubMed. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

-

Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). BioMed Research International. [Link]

-

(PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]

-

METHYL-4-NITRO-3-PHENYLISOXAZOLE-5-CARBOXYLATE - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

-

Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. (2014). American Journal of Life Sciences. [Link]

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PubMed. [Link]

-

Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. [Link]

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. ResearchGate. [Link]

-

Methyl 3-phenylisoxazole-5-carboxylate. (2014). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

This compound. 楚肽生物科技. [Link]

-

3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST WebBook. [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). Molbank. [Link]

-

Methyl 5-(4-Nitrophenyl)isoxazole-3-carboxylate. 西典. [Link]

-

Photochemistry and Vibrational Spectra of Matrix-Isolated Methyl 4-Chloro-5-phenylisoxazole-3-carboxylate. CONICET. [Link]

-

(PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. This compound [cymitquimica.com]

- 7. 517870-18-7|this compound|BLD Pharm [bldpharm.com]

- 8. This compound - 楚肽生物科技 [apeptides.com]

- 9. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Structure and Bonding of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure and bonding of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate, a heteroaromatic compound of interest in medicinal chemistry and materials science. The document elucidates the molecular architecture, electronic properties, and synthetic strategy for this molecule. A detailed experimental protocol for its synthesis via 1,3-dipolar cycloaddition is presented, along with a thorough characterization based on spectroscopic data from closely related analogues. The guide further explores the intricate interplay of the electronic effects of the 3-nitrophenyl and methyl carboxylate substituents on the isoxazole core, supported by an examination of bonding and conformational analysis. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel isoxazole-based compounds.

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and it stands as a cornerstone in the architecture of a multitude of biologically active compounds.[1] Its prevalence in pharmaceuticals, agrochemicals, and advanced materials stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking.[2] The isoxazole moiety is a key pharmacophore in a range of approved drugs, demonstrating its utility in targeting diverse biological pathways.[1] The strategic placement of substituents on the isoxazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific derivative, this compound, which incorporates two powerful electron-withdrawing groups, portending unique electronic and reactive characteristics.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₅ | [3] |

| Molecular Weight | 248.19 g/mol | [3] |

| CAS Number | 517870-18-7 | [3] |

| Appearance | Expected to be a solid | [3] |

The structure of this compound is characterized by a central isoxazole ring substituted at the 3-position with a methyl carboxylate group and at the 5-position with a 3-nitrophenyl group.

Caption: 2D structure of this compound.

Synthesis of this compound

The most direct and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[4] This reaction is highly regioselective and proceeds under mild conditions.

Synthetic Strategy

The synthesis of this compound is achieved through the 1,3-dipolar cycloaddition of 3-nitrobenzonitrile oxide with methyl propiolate. The nitrile oxide is typically generated in situ from the corresponding aldoxime or hydroximoyl halide to avoid its dimerization.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of related 3,5-disubstituted isoxazoles.[4]

Step 1: Synthesis of 3-Nitrobenzaldoxime

-

To a solution of 3-nitrobenzaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield 3-nitrobenzaldoxime.

Step 2: Synthesis of this compound

-

Dissolve 3-nitrobenzaldoxime (1.0 eq) and methyl propiolate (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

To this solution, add a solution of an oxidizing agent, such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), dropwise at 0 °C. A base, such as triethylamine or pyridine, is often added to facilitate the elimination to the nitrile oxide.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectroscopy (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | t | 1H | H-2' of nitrophenyl |

| ~8.35 | d | 1H | H-4' or H-6' of nitrophenyl |

| ~8.10 | d | 1H | H-4' or H-6' of nitrophenyl |

| ~7.65 | t | 1H | H-5' of nitrophenyl |

| ~7.00 | s | 1H | H-4 of isoxazole |

| ~4.00 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Spectroscopy (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C-5 of isoxazole |

| ~161.0 | C=O of ester |

| ~159.0 | C-3 of isoxazole |

| ~148.5 | C-3' of nitrophenyl (C-NO₂) |

| ~135.0 | C-6' of nitrophenyl |

| ~130.0 | C-5' of nitrophenyl |

| ~129.0 | C-1' of nitrophenyl |

| ~125.0 | C-4' of nitrophenyl |

| ~124.0 | C-2' of nitrophenyl |

| ~105.0 | C-4 of isoxazole |

| ~53.0 | -OCH₃ |

Predicted Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H aromatic stretch |

| ~2950 | C-H aliphatic stretch |

| ~1730 | C=O ester stretch |

| ~1610 | C=N isoxazole stretch |

| ~1530, ~1350 | Asymmetric and symmetric NO₂ stretch |

| ~1450 | C=C aromatic stretch |

| ~1250 | C-O ester stretch |

Predicted Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 248. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and the nitro group (-NO₂).

Structure and Bonding: An In-depth Analysis

The Isoxazole Core

The isoxazole ring is an aromatic heterocycle, though its aromaticity is less pronounced than that of benzene due to the presence of the electronegative heteroatoms. The N-O bond is the weakest link in the ring and is susceptible to cleavage under certain conditions, such as photolysis.

Electronic Effects of Substituents

The electronic nature of this compound is dominated by the strong electron-withdrawing effects of both the 3-nitrophenyl and the methyl carboxylate groups.

-

3-Nitrophenyl Group: The nitro group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This significantly reduces the electron density of the attached phenyl ring and, by extension, the isoxazole ring.

-

Methyl Carboxylate Group: The ester group is also electron-withdrawing, primarily through an inductive effect (-I) due to the electronegative oxygen atoms.

The combination of these two electron-withdrawing substituents is expected to render the isoxazole ring electron-deficient. This has significant implications for its reactivity, particularly towards nucleophilic attack.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate (C₁₁H₈N₂O₅, M.W. 248.19 g/mol ) is a member of the isoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to its diverse biological activities.[1][2] Unambiguous structural confirmation and purity assessment are paramount for any downstream application, from biological screening to synthetic methodology development. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—required for the definitive characterization of this molecule. The document is structured to not only present the expected data but also to explain the underlying structural basis for the observed spectroscopic signatures, offering field-proven insights for researchers.

Molecular Structure: The Foundation of Spectroscopic Signatures

Before delving into the spectra, a foundational understanding of the molecule's structure is essential. The molecule is comprised of three distinct moieties, each contributing unique signals to the overall spectroscopic profile:

-

3-Nitrophenyl Group: An aromatic ring substituted with a strongly electron-withdrawing nitro group (NO₂) at the meta position relative to the isoxazole linkage. This substitution pattern dictates the chemical shifts and coupling patterns of the four aromatic protons.

-

Isoxazole Ring: A five-membered aromatic heterocycle that forms the core of the structure. Being 3,5-disubstituted, it possesses a single, diagnostic proton at the C4 position.

-

Methyl Carboxylate Group: An ester functional group (-COOCH₃) at the C3 position of the isoxazole ring. This group contributes a carbonyl signal in the ¹³C NMR and IR spectra and a sharp methyl singlet in the ¹H NMR spectrum.

The interplay of these components results in a unique spectroscopic fingerprint, which we will deconstruct in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can construct a detailed map of the molecular framework.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a precise count of the different types of protons and their connectivity. For this compound, we anticipate four distinct signals.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H4 (Isoxazole) | ~7.0 - 7.2 | Singlet (s) | 1H | The lone proton on the isoxazole ring is chemically unique and has no adjacent protons to couple with. Its chemical shift is characteristic of 3,5-disubstituted isoxazoles.[3][4] |

| Ar-H | ~7.7 - 8.8 | Multiplet (m) | 4H | The four protons on the 3-nitrophenyl ring will exhibit complex splitting due to their various ortho, meta, and para relationships. The strong electron-withdrawing effect of the nitro group will shift these protons significantly downfield. |

| -OCH₃ (Ester) | ~4.0 - 4.1 | Singlet (s) | 3H | The three protons of the methyl ester group are equivalent and shielded, appearing as a sharp, uncoupled singlet.[5] |

Expert Insight: The singlet for the isoxazole H4 proton is the most diagnostic signal in the ¹H NMR spectrum. Its presence and integration confirm the integrity of the heterocyclic core. The complex multiplet in the aromatic region, while harder to resolve without advanced 2D NMR techniques, confirms the presence of a substituted benzene ring.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Given the molecule's lack of symmetry, we expect to observe 11 distinct carbon signals.

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C =O (Ester) | ~158 - 162 | The carbonyl carbon of the ester is highly deshielded and appears far downfield, a characteristic feature.[5] |

| C3, C5 (Isoxazole) | ~160 - 172 | The two carbons of the isoxazole ring bearing substituents are significantly deshielded and often appear in the same region as the carbonyl carbon. |

| C4 (Isoxazole) | ~100 - 105 | The CH carbon of the isoxazole ring is markedly more shielded than the substituted carbons, making it easy to identify.[4] |

| C-NO₂ (Aromatic) | ~148 | The carbon atom directly attached to the electron-withdrawing nitro group is strongly deshielded. |

| C-ipso (Aromatic) | ~129 - 132 | The carbon atom of the phenyl ring attached to the isoxazole ring. |

| Ar-C | ~122 - 135 | The remaining four aromatic carbons will appear in the typical aromatic region. Their precise shifts are influenced by the electronic effects of the nitro and isoxazole substituents. |

| -OC H₃ (Ester) | ~53 - 54 | The methyl carbon of the ester is aliphatic and highly shielded, appearing as the most upfield signal.[5][6] |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~3120 | C-H Stretch | Weak | Isoxazole C-H[3] |

| >3000 | C-H Stretch | Medium | Aromatic C-H[1] |

| ~1735 | C=O Stretch | Strong, Sharp | Ester Carbonyl[7] |

| ~1615 | C=N Stretch | Medium | Isoxazole Ring[3] |

| ~1530 | N-O Asymmetric Stretch | Strong | Nitro (NO₂) |

| ~1350 | N-O Symmetric Stretch | Strong | Nitro (NO₂)[1] |

| ~1250 | C-O Stretch | Strong | Ester C-O |

Expert Insight: The trifecta of strong, sharp bands for the ester C=O (~1735 cm⁻¹) and the two N-O stretches (~1530 and ~1350 cm⁻¹) provides immediate and compelling evidence for the presence of both the methyl carboxylate and nitro functionalities.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under energetic conditions.

Expected Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺•): A prominent peak will be observed at m/z 248 , corresponding to the molecular weight of the parent compound (C₁₁H₈N₂O₅).

-

Key Fragmentation Pathways: The fragmentation of isoxazoles is well-documented and often proceeds through the cleavage of the weak N-O bond to form an acylazirine intermediate.[3][8]

Table of Major Expected Fragments

| m/z Value | Proposed Fragment | Rationale |

| 217 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 189 | [M - COOCH₃]⁺ | Loss of the entire methyl carboxylate radical. |

| 162 | [C₇H₄N₂O₂]⁺ | Fragment corresponding to the 3-nitrophenylacetylene cation, arising from ring cleavage. |

| 122 | [C₇H₄NO₂]⁺ | 3-Nitrophenyl cation. |

Visualization of Fragmentation

Caption: Proposed MS fragmentation pathway.

Standardized Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.

General Workflow for Spectroscopic Analysis

Caption: General experimental workflow.

Protocol 1: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Analysis: Cap the NMR tube and insert it into the spectrometer's autosampler or magnet for analysis.

Protocol 2: FT-IR Sample Preparation (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is crucial for correcting for atmospheric H₂O and CO₂.

-

Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI)

-

Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

-

Working Solution: Create a dilute working solution (typically 1-10 µg/mL) by diluting the stock solution with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

Analysis: Introduce the working solution into the mass spectrometer's ESI source via direct infusion using a syringe pump or through an HPLC system.

Conclusion

The structural characterization of this compound is achieved through a synergistic application of NMR, FT-IR, and Mass Spectrometry. The ¹H NMR spectrum is defined by a characteristic isoxazole proton singlet and a downfield aromatic multiplet. The ¹³C NMR spectrum confirms the presence of 11 unique carbons, including the key ester carbonyl. FT-IR spectroscopy validates the presence of the critical nitro and ester functional groups through strong, characteristic absorption bands. Finally, mass spectrometry confirms the molecular weight at m/z 248 and provides predictable fragmentation patterns consistent with the isoxazole core. Together, these techniques provide an unambiguous and robust analytical data package essential for advancing research and development involving this compound.

References

-

Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 83(9), 1336. [Link]

-

Venkatapathya, K., Magesh, C. J., Lavanyaa, G., Perumalb, P. T., & Sathishkumarc, R. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. The Royal Society of Chemistry. [Link]

-

Mishra, R. K., & Vats, S. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]

-

Uccella, N. (1980). Mass Spectrometry of Oxazoles. HETEROCYCLES, 14(6). [Link]

-

ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. ResearchGate. [Link]

-

ResearchGate. (2018). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

-

SpectraBase. (n.d.). METHYL-4-NITRO-3-PHENYLISOXAZOLE-5-CARBOXYLATE. [Link]

-

SpectraBase. (n.d.). METHYL-4-NITRO-3-PHENYLISOXAZOLE-5-CARBOXYLATE. [Link]

-

Supporting Information. (n.d.). [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Abdul Manan, N. S., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Wang, X.-J., et al. (2013). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Iovine, V., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank. [Link]

-

Sert, Y., et al. (2015). FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Chutai Biotech. (n.d.). This compound. [Link]

-

ResearchGate. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. [Link]

-

ResearchGate. (n.d.). The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using solvent-free grinding. ResearchGate. [Link]

-

CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. [Link]

-

Patel, K. D., & Patel, N. K. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences. [Link]

-

ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

-

CDEK. (n.d.). Methyl 5-(4-Nitrophenyl)isoxazole-3-carboxylate. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using ¹H NMR spectroscopy. We will delve into the theoretical underpinnings of the spectrum, a detailed experimental protocol for its acquisition, and a thorough interpretation of the chemical shifts, multiplicities, and coupling constants. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Significance of Structural Verification

This compound, with the chemical formula C₁₁H₈N₂O₅, is a multifaceted molecule featuring an isoxazole core, a nitrophenyl substituent, and a methyl ester group.[1] The precise arrangement of these functional groups is critical to its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation is a prerequisite for its application in any scientific endeavor.

¹H NMR spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic molecules in solution.[2] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms makes it an indispensable tool for chemists. This guide will systematically deconstruct the ¹H NMR spectrum of the title compound, transforming raw spectral data into a coherent and validated molecular structure.

Theoretical Considerations: Predicting the ¹H NMR Spectrum

Before delving into the experimental data, a foundational understanding of the expected ¹H NMR spectrum can be derived from the molecular structure. The molecule possesses three distinct proton-bearing regions: the methyl ester group, the isoxazole ring, and the 3-nitrophenyl ring.

-

The Methyl Ester Protons (-OCH₃): These three protons are chemically equivalent and are not coupled to any other protons. Consequently, they are expected to appear as a sharp singlet. The electronegativity of the adjacent oxygen atom and the carbonyl group will shift this signal downfield, typically in the range of 3.8-4.0 ppm.

-

The Isoxazole Ring Proton (H-4): The isoxazole ring contains a single proton at the C-4 position. This proton is isolated from other protons on the ring and is therefore expected to appear as a singlet. Its chemical shift is influenced by the electronic effects of the adjacent carboxylate and the 3-nitrophenyl substituent. Based on data from similar 5-arylisoxazole derivatives, this signal is anticipated in the aromatic region, likely between 7.0 and 7.5 ppm.[3][4]

-

The 3-Nitrophenyl Ring Protons: The 3-nitrophenyl group presents a more complex system of four aromatic protons. The strongly electron-withdrawing nitro group significantly deshields these protons, shifting them downfield.[5][6] The substitution pattern leads to four chemically non-equivalent protons. Their expected chemical shifts and multiplicities are as follows, in order of increasing shielding (from downfield to upfield):

-

H-2': This proton is ortho to the nitro group and is expected to be the most deshielded, appearing as a triplet or a narrow multiplet due to meta coupling with H-4' and H-6'.

-

H-6': This proton is also ortho to the nitro group and adjacent to the isoxazole ring. It will likely appear as a doublet of doublets due to ortho coupling with H-5' and meta coupling with H-2'.

-

H-4': This proton is para to the nitro group and will be a doublet of doublets, showing ortho coupling to H-5' and meta coupling to H-2'.

-

H-5': This proton is meta to the nitro group and will appear as a triplet due to ortho coupling with H-4' and H-6'.

-

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines a robust method for obtaining a high-resolution ¹H NMR spectrum of this compound. This procedure is designed to be self-validating by incorporating standardized steps for sample preparation and instrument calibration.

Materials and Instrumentation

-

Sample: this compound (purity >97%)

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

NMR Tubes: 5 mm high-precision NMR tubes.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a proton-sensitive probe.

Step-by-Step Procedure

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the TMS or solvent peak.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Optimize the pulse width for a 90° pulse.

-

Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons in the molecule (typically 2-5 seconds).

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Data Visualization and Interpretation

Predicted ¹H NMR Spectrum

The following table summarizes the predicted ¹H NMR data for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₃ | 3.95 | Singlet (s) | - | 3H |

| H-4 (isoxazole) | 7.30 | Singlet (s) | - | 1H |

| H-5' (nitrophenyl) | 7.80 | Triplet (t) | J = 8.0 | 1H |

| H-4' (nitrophenyl) | 8.30 | Doublet of Doublets (dd) | J = 8.0, 1.5 | 1H |

| H-6' (nitrophenyl) | 8.45 | Doublet of Doublets (dd) | J = 8.0, 2.0 | 1H |

| H-2' (nitrophenyl) | 8.80 | Triplet (t) or multiplet (m) | J = 2.0 | 1H |

Molecular Structure with Proton Assignments

Caption: Molecular structure of this compound with proton labeling.

Detailed Spectral Analysis

-

The Singlets: The spectrum is expected to show two sharp singlets. The singlet at approximately 3.95 ppm integrates to three protons and is unequivocally assigned to the methyl ester protons. The singlet at around 7.30 ppm, integrating to one proton, corresponds to the H-4 proton of the isoxazole ring. Its downfield shift is consistent with its position on an aromatic heterocyclic ring.

-

The Aromatic Region (3-Nitrophenyl Protons): This region, spanning from approximately 7.80 to 8.80 ppm, will display the signals for the four protons of the 3-nitrophenyl ring.

-

The most upfield signal in this region, a triplet at ~7.80 ppm, is assigned to H-5' . It is split by its two ortho neighbors, H-4' and H-6'.

-

The signal at ~8.30 ppm, a doublet of doublets, is assigned to H-4' . It exhibits a large ortho coupling to H-5' and a smaller meta coupling to H-2'.

-

The doublet of doublets at ~8.45 ppm is assigned to H-6' , showing a large ortho coupling to H-5' and a smaller meta coupling to H-2'.

-

The most downfield signal, a triplet or multiplet at ~8.80 ppm, is assigned to H-2' . This proton is ortho to the strongly electron-withdrawing nitro group and meta to H-4' and H-6', resulting in a small meta coupling.

-

Workflow for Structural Verification

The following diagram illustrates the logical workflow for the structural verification of this compound using ¹H NMR spectroscopy.

Caption: Workflow for the structural elucidation via ¹H NMR.

Conclusion: A Validated Approach to Structural Elucidation

This technical guide has provided a comprehensive framework for understanding and interpreting the ¹H NMR spectrum of this compound. By combining theoretical predictions with a detailed experimental protocol and a systematic approach to spectral analysis, researchers can confidently verify the structure of this compound. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other novel organic molecules, underscoring the enduring power of NMR spectroscopy in modern chemical research.

References

-

Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]

-

Supporting Information. (n.d.). [Title not available]. [Link]

-

Structural Chemistry. (2017). Classical and reverse substituent effects in meta- and para-substituted nitrobenzene derivatives. [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

-

Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]

-

Heterocycles. (1989). ON THE NITRATION OF 5-PHENYL- AND 3-METHYL-5-PHENYLISOXAZOLES. [Link]

-

WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (n.d.). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. [Link]

-

MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). [Link]

-

Beilstein Journals. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Link]

-

YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]

-

The Royal Society of Chemistry. (2022). Supporting information. [Link]

-

ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. [Link]

-

SpectraBase. (n.d.). Isoxazole - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. (n.d.). Classical and reverse substituent effects in meta- and para-substituted nitrobenzene derivatives. [Link]

-

Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. [Link]

-

ACS Omega. (2018). Interactions of Substituted Nitroaromatics with Model Graphene Systems: Applicability of Hammett Substituent Constants To Predict Binding Energies. [Link]

-

MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

-

Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

-

SpectraBase. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid - Optional[MS (GC)] - Spectrum. [Link]

-

西典实验. (n.d.). Methyl 5-phenylisoxazole-3-carboxylate. [Link]

Sources

"mass spectrometry of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate"

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (Molecular Formula: C₁₁H₈N₂O₅, Molecular Weight: 248.19 g/mol )[1]. Isoxazole scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities[2][3][4]. Consequently, robust analytical methods for their characterization are paramount. Mass spectrometry serves as a cornerstone technique for the structural elucidation and purity assessment of such novel chemical entities[5][6]. This document details the principles of ionization and predictable fragmentation pathways for the title compound under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing researchers and drug development professionals with a predictive framework for analytical method development and data interpretation.

Part I: Ionization Methodologies and Molecular Ion Formation

The initial step in any mass spectrometry experiment is the conversion of neutral analyte molecules into gas-phase ions. The choice of ionization technique profoundly impacts the resulting mass spectrum, determining whether the analysis will yield extensive structural information through fragmentation or primarily confirm molecular weight.

Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, denoted as M⁺•[7].

For this compound, a distinct molecular ion peak (M⁺•) is anticipated at an m/z of 248. The presence of two aromatic systems—the phenyl ring and the isoxazole ring—provides substantial electronic stability, making the molecular ion relatively resistant to immediate, complete fragmentation and thus readily observable[8][9].

-

Causality Behind Experimental Choice: EI is the gold standard for creating reproducible mass spectra and is often coupled with Gas Chromatography (GC). Its utility lies in generating rich, fingerprint-like fragmentation patterns that are invaluable for unambiguous library matching and initial structural confirmation of volatile, thermally stable compounds.

Electrospray Ionization (ESI)

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that transfers molecules from solution to the gas phase with minimal internal energy transfer[10]. This process typically generates protonated molecules [M+H]⁺ or other adducts, preserving the intact molecule for subsequent analysis (e.g., MS/MS).

For the title compound, analysis via ESI in positive ion mode is expected to yield a prominent ion at m/z 249 , corresponding to the protonated molecule [C₁₁H₈N₂O₅ + H]⁺.

-

Causality Behind Experimental Choice: ESI is the premier ionization source for Liquid Chromatography-Mass Spectrometry (LC-MS). Given that many drug candidates and their metabolites are non-volatile or thermally labile, LC-ESI-MS is the workhorse for pharmacokinetic, metabolism, and stability studies. The generation of a stable protonated molecule allows it to be isolated and subjected to Collision-Induced Dissociation (CID) for tandem mass spectrometry (MS/MS), providing controlled structural fragmentation. Depending on the purity of the solvents and mobile phases, it is also common to observe adduct ions, such as the sodium adduct [M+Na]⁺ at m/z 271 or the potassium adduct [M+K]⁺ at m/z 287[10].

Part II: Fragmentation Analysis and Structural Elucidation

The fragmentation of a molecular ion is not random; it proceeds through chemically logical pathways that favor the formation of the most stable product ions[11][12]. By analyzing the mass differences between the precursor ion and its fragments, the original structure can be pieced together.

Predicted Fragmentation Pathways (EI-MS)